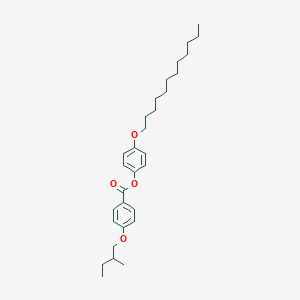![molecular formula C37H28N2O5 B12546690 Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone CAS No. 143285-37-4](/img/structure/B12546690.png)
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is an aromatic compound with a complex structure that includes multiple phenyl and ether groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone typically involves a multi-step process. One common method starts with the reaction of biphenol and p-nitrochlorobenzene under nitrogen protection. A salt-forming agent and a strong-polarity aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours. The resulting product is filtered, and deionized water is added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4’-bis(4-nitrophenoxy)biphenyl. This intermediate is then reduced using organic amine, nickel, and an ester organic solvent under nitrogen protection at 40-70°C and 10-20 atm pressure for 5-8 hours to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of catalysts with high selectivity and simplified purification processes are common to ensure the product’s quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a nickel catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenated compounds and strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Scientific Research Applications
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone has several applications in scientific research:
Mechanism of Action
The mechanism by which Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone exerts its effects is primarily through its interaction with other molecules via its functional groups. The compound’s multiple phenyl and ether groups allow it to form stable complexes and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Phenylenebis{[4-(4-aminophenoxy)phenyl]methanone}: Similar structure but with different connectivity of the phenyl groups.
4-Bis(4-aminophenoxy)phenoxy derivatized phthalocyanine: Contains similar functional groups but is conjugated to a phthalocyanine core.
Uniqueness
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is unique due to its specific arrangement of phenyl and ether groups, which confer distinct thermal and mechanical properties. This makes it particularly valuable in applications requiring high stability and performance.
Properties
CAS No. |
143285-37-4 |
|---|---|
Molecular Formula |
C37H28N2O5 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C37H28N2O5/c38-27-5-13-31(14-6-27)43-35-21-17-33(18-22-35)41-29-9-1-25(2-10-29)37(40)26-3-11-30(12-4-26)42-34-19-23-36(24-20-34)44-32-15-7-28(39)8-16-32/h1-24H,38-39H2 |
InChI Key |
NNFPXDULJJJKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N)OC5=CC=C(C=C5)OC6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


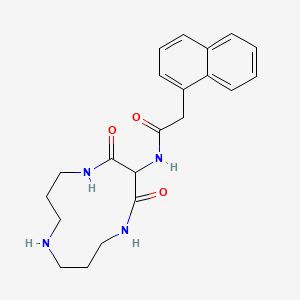
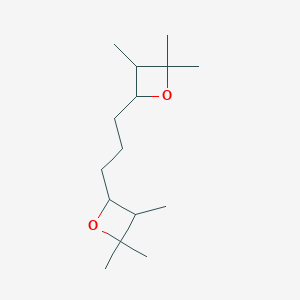
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

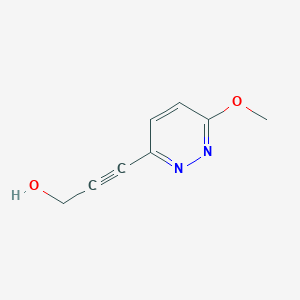
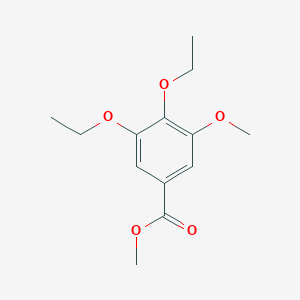
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)
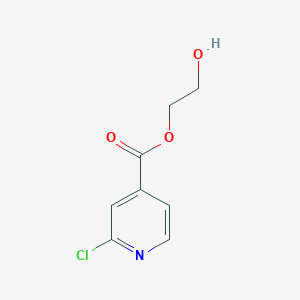
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
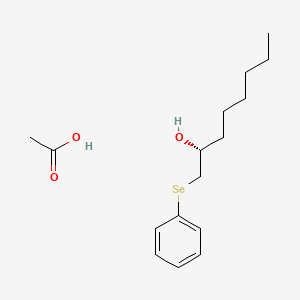
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
